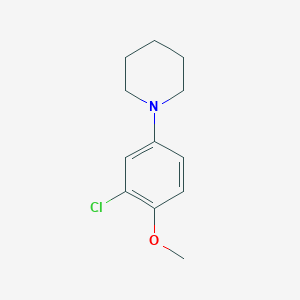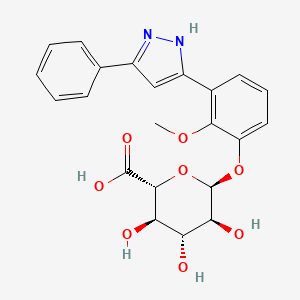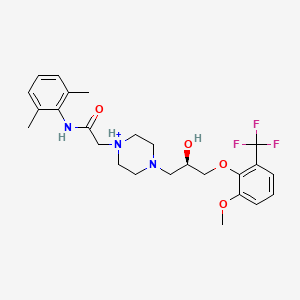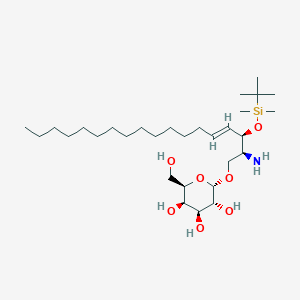
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine is a synthetic derivative of sphingosine, a type of sphingolipid. Sphingolipids are essential components of cell membranes and play crucial roles in cellular signaling and structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine involves multiple steps, starting from the basic sphingosine structure. The process typically includes:
Protection of the hydroxyl groups: The hydroxyl groups of sphingosine are protected using t-butyldimethylsilyl chloride (TBDMS-Cl) to prevent unwanted reactions.
Glycosylation: The protected sphingosine is then subjected to glycosylation with a galactose derivative to introduce the alpha-galactosyl group.
Deprotection: The final step involves the removal of the t-butyldimethylsilyl protecting groups to yield the desired compound.
Industrial Production Methods
While the detailed industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sphingolipid chemistry and to develop new synthetic methodologies.
Biology: The compound is employed in studies of cell membrane structure and function, as well as in investigations of cellular signaling pathways.
Medicine: Research into its potential therapeutic applications includes its role in modulating immune responses and its anti-tumor activity.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphingosine: The parent compound, which lacks the alpha-galactosyl and t-butyldimethylsilyl groups.
Galactosylceramides: Compounds with a similar galactosyl group but different lipid backbones.
Other Sphingolipids: Such as ceramides and sphingomyelins, which have different head groups and functions.
Uniqueness
Alpha-Galactosyl-3-(t-butyldimethylsilyl) erythro-Sphingosine is unique due to its specific structural modifications, which confer distinct biological activities and research applications. Its ability to modulate PKC activity and hormone receptor function sets it apart from other sphingolipids .
Eigenschaften
Molekularformel |
C30H61NO7Si |
|---|---|
Molekulargewicht |
575.9 g/mol |
IUPAC-Name |
(2S,3R,4S,5R,6R)-2-[(E,2S,3R)-2-amino-3-[tert-butyl(dimethyl)silyl]oxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H61NO7Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(38-39(5,6)30(2,3)4)23(31)22-36-29-28(35)27(34)26(33)25(21-32)37-29/h19-20,23-29,32-35H,7-18,21-22,31H2,1-6H3/b20-19+/t23-,24+,25+,26-,27-,28+,29-/m0/s1 |
InChI-Schlüssel |
QZWLHLCHICYAHX-ADRJBETJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


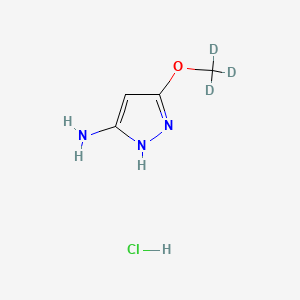
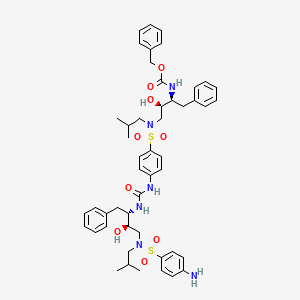
![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol](/img/structure/B13840804.png)
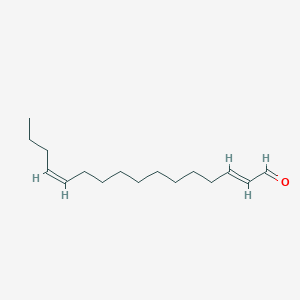
![(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B13840811.png)
![(1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol; [1S-(1alpha,2beta,5alpha)]-6,6-Dimethylbicyclo[3.1.1]heptane-2-ethanol](/img/structure/B13840817.png)
![Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate](/img/structure/B13840834.png)
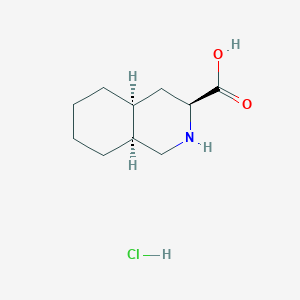
![Ethyl 3-(2-(((4-cyanophenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13840840.png)

![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
